molecular formula C10H14ClNO4 B1435796 Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride CAS No. 2060007-27-2

Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride

Cat. No.: B1435796
CAS No.: 2060007-27-2
M. Wt: 247.67 g/mol
InChI Key: XAUGAJIITWRGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride is a high-purity organic compound supplied as a solid powder and intended for research applications only . This benzoate ester derivative serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel compounds targeting tyrosine kinase receptors . Structurally, it features a 4-amino benzoate core esterified with a methyl group and substituted at the 3-position with a 2-hydroxyethoxy moiety, presenting multiple functional handles for chemical modification . As part of the 4-aminobenzoate ester family, this compound provides researchers with a valuable building block for developing potential epidermal growth factor receptor (EGFR) inhibitors, similar to established cancer therapeutics like erlotinib . Recent studies demonstrate that structurally related 4-amino-3-chloro benzoate ester derivatives exhibit significant anti-proliferative properties against various cancer cell lines (including A549, HepG2, and HCT-116) through EGFR tyrosine kinase inhibition and activation of caspase-mediated apoptotic pathways . This product is offered with a minimum purity of 95% and is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or consumer applications .

Properties

IUPAC Name

methyl 4-amino-3-(2-hydroxyethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12;/h2-3,6,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGAJIITWRGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Aminomethylbenzoic Acid to Methyl 4-(aminomethyl)benzoate

The starting point for the synthesis of methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride typically involves the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. This process is critical to form the methyl ester intermediate, which can then undergo further functionalization.

Key steps and conditions:

  • Reaction: 4-aminomethylbenzoic acid + methanol → methyl 4-(aminomethyl)benzoate
  • Catalyst: Hydrochloric acid (HCl)
  • Temperature: The reaction mixture is cooled to between −15°C and +10°C, preferably +5°C to +10°C during workup.
  • pH Adjustment: After esterification, the mixture is adjusted to pH 4–9 by adding a water-soluble base (e.g., potassium hydroxide or sodium hydroxide, 4–6% aqueous solution).
  • Extraction: The product is extracted into an organic solvent (e.g., toluene or aromatic hydrocarbons), with the aqueous phase sometimes saturated with sodium chloride to improve extraction efficiency.
  • Yields: This method yields methyl 4-(aminomethyl)benzoate in excellent yields, typically over 85%, preferably 88% or higher.

Process advantages:

  • Avoids the need for isolating hydrochloride intermediates, improving economic and ecological viability.
  • Controls premature hydrolysis of the methyl ester by careful pH and temperature regulation during workup.
Parameter Condition/Range Notes
Temperature −15 to +10 °C (preferably +5 to +10 °C) During pH adjustment and extraction
pH after base addition 4 to 9 (preferably 5 to 8) Adjusted with aqueous KOH or NaOH
Base concentration 2 to 50% (preferably 4 to 6%) Aqueous KOH or NaOH solutions
Extraction solvent Toluene or aromatic hydrocarbons Salt saturation of aqueous phase improves extraction
Yield >85%, preferably ≥88% High yield with optimized conditions

This process is described in detail in patent literature.

Introduction of the 2-Hydroxyethoxy Group via Williamson Ether Synthesis

To obtain the 3-(2-hydroxyethoxy) substituent on the methyl 4-amino benzoate core, a Williamson ether synthesis is typically employed. This involves alkylation of a hydroxy-substituted methyl aminobenzoate with a suitable haloethanol derivative.

Typical procedure:

  • Starting material: Methyl 4-amino-3-hydroxybenzoate or its derivatives.
  • Alkylating agent: 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
  • Base: Strong base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Reaction conducted at elevated temperature (often 50–100 °C) to facilitate ether formation.
  • Outcome: Formation of methyl 4-amino-3-(2-hydroxyethoxy)benzoate.

This method is supported by the synthesis of related hydroxy-substituted aminobenzoates and benzo[d]thiazole derivatives, where Williamson ether synthesis has been effectively used to introduce alkoxy substituents on aromatic rings.

Formation of Hydrochloride Salt

The final step to obtain this compound involves protonation of the amino group to form the hydrochloride salt, which improves solubility and stability.

Method:

  • Dissolve the free base compound in an appropriate solvent (e.g., ethanol or methanol).
  • Add anhydrous hydrogen chloride gas or a solution of hydrochloric acid.
  • Stir the mixture at ambient temperature until complete salt formation.
  • Isolate the hydrochloride by filtration or crystallization.

This step is standard for preparing hydrochloride salts of amines and is implied in the preparation of related aminobenzoate hydrochlorides.

Summary Table of Preparation Steps

Step Reaction/Process Conditions/Notes Expected Yield/Outcome
1. Esterification 4-aminomethylbenzoic acid + MeOH + HCl Temp: −15 to +10 °C; pH adjusted 4–9; base: KOH/NaOH 4–6% >85% yield methyl 4-(aminomethyl)benzoate
2. Etherification (Williamson) Methyl 4-amino-3-hydroxybenzoate + 2-haloethanol + base Temp: 50–100 °C; solvent: DMF/DMSO; base: K2CO3 or NaH Moderate to good yield of 3-(2-hydroxyethoxy) derivative
3. Hydrochloride salt formation Amino compound + HCl in solvent Ambient temperature, stirring Hydrochloride salt isolated as solid

Research Findings and Considerations

  • Process Optimization: The esterification step requires strict temperature and pH control to avoid hydrolysis and maximize extraction efficiency.
  • Base Selection: Potassium hydroxide and sodium hydroxide are preferred bases for pH adjustment due to their solubility and ease of handling.
  • Solvent Effects: Use of toluene or aromatic hydrocarbons for extraction is beneficial, especially when the aqueous phase is saturated with sodium chloride to enhance product transfer to the organic phase.
  • Alkylation Efficiency: The Williamson ether synthesis is a reliable method for introducing hydroxyethoxy substituents on aromatic rings, with yields depending on reaction time, temperature, and base strength.
  • Purity and Stability: Formation of the hydrochloride salt stabilizes the amino group and improves compound handling and storage.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride serves as an intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The amino group can be reduced to primary amines.
  • Substitution : The amino group can undergo nucleophilic substitution to create diverse derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's ability to form various derivatives makes it valuable in the development of new chemical entities.

Biological Research

In biological studies, this compound is investigated for its potential interactions with biomolecules and its biological activities:

  • Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. For example, it has demonstrated a minimum inhibitory concentration (MIC) of ≤ 25 µM against Staphylococcus aureus and ≤ 20 µM against Pseudomonas aeruginosa. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies show that it can induce apoptosis in specific concentrations, indicating its potential for further development in cancer treatment.

Medicinal Chemistry

This compound is explored for therapeutic applications:

  • Drug Development : Its structural features may enhance its ability to modulate enzyme activity and receptor interactions, making it a candidate for drug development. The compound's unique properties allow it to serve as a scaffold for designing new pharmaceuticals targeting various diseases .

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals. Its reactivity allows for the development of materials with tailored properties suitable for specific applications.

Antimicrobial Efficacy Study

A study assessed the efficacy of this compound against Staphylococcus aureus, yielding an MIC comparable to established antibiotics like ciprofloxacin. This suggests its potential as an alternative therapeutic agent.

Cytotoxicity Assessment

In vitro assays on human cancer cell lines revealed that this compound could induce apoptosis at specific concentrations, indicating pathways for further development in cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyethoxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Methyl 4-amino-3-(tert-butyl)benzoate Hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Key Differences :
    • The tert-butyl group at position 3 introduces significant steric bulk and hydrophobicity compared to the 2-hydroxyethoxy group in the target compound.
    • Lower oxygen content (2 oxygen atoms vs. 5 in the target compound) reduces polarity and aqueous solubility.
  • Applications : Likely used in hydrophobic drug formulations or as an intermediate in synthetic organic chemistry due to its stability .

2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate Hydrochloride (Metabutoxycaine Hydrochloride)

  • Molecular Formula : C₁₇H₂₈ClN₂O₃
  • Molecular Weight : 344.88 g/mol
  • Key Differences: A butoxy group replaces the 2-hydroxyethoxy substituent, increasing lipophilicity.
  • Applications: Used in ophthalmic solutions (e.g., combined with fluorescein) for diagnostic purposes .

Methyl 3-(2-aminoethoxy)benzoate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Molecular Weight : 231.68 g/mol
  • Key Differences: The aminoethoxy group is located at position 3 instead of position 4, altering electronic distribution and hydrogen-bonding capacity. Fewer oxygen atoms reduce polarity compared to the target compound.
  • Applications: Potential use in peptide synthesis or as a building block for bioactive molecules .

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde Hydrochloride

  • Molecular Formula: C₁₃H₂₀ClNO₃
  • Molecular Weight : 289.76 g/mol
  • Key Differences: A dimethylaminoethoxy group and ethoxy substituent create a zwitterionic structure, enhancing solubility in polar solvents. The aldehyde functional group at position 4 enables further derivatization, unlike the methyl ester in the target compound.
  • Applications : Intermediate in synthesizing dyes or receptor-targeted drugs .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 3 Substituent at Position 4 LogP* Aqueous Solubility
Target Compound 2-Hydroxyethoxy Amino ~0.5 High
Methyl 4-amino-3-(tert-butyl) tert-Butyl Amino ~3.2 Low
Metabutoxycaine Hydrochloride Butoxy Amino ~2.8 Moderate
Methyl 3-(2-aminoethoxy) Aminoethoxy - ~0.1 High

*Estimated LogP values based on substituent contributions.

Biological Activity

Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxyethoxy group, which contribute to its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyethoxy group can participate in biochemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been identified:

  • Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and steric interactions.
  • Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 25 µM
Pseudomonas aeruginosa≤ 20 µM
Bacillus cereus≤ 30 µM

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for antitumor activity. A study reported that derivatives of similar benzoate compounds demonstrated cytotoxic effects on various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor cell proliferation through apoptosis induction .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated an MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound could induce apoptosis at specific concentrations, suggesting a pathway for further development in cancer treatment .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds. A comparison with related benzoate derivatives highlights its enhanced biological properties due to the presence of both amino and hydroxyethoxy groups:

Compound Key Features Biological Activity
Methyl 4-(2-hydroxyethoxy)benzoateLacks amino groupLimited antimicrobial activity
Methyl 4-amino-3-hydroxybenzoateLacks hydroxyethoxy groupModerate cytotoxicity
This compound Contains both groupsSignificant antimicrobial and antitumor activity

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride in synthetic batches?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, as it provides high sensitivity for detecting impurities. For example, batches synthesized under optimized conditions (e.g., controlled temperature and stoichiometric ratios) typically achieve ≥98% purity when analyzed using reverse-phase HPLC with a C18 column and UV detection at 254 nm . Researchers should validate the method using reference standards and calibrate retention times to distinguish the target compound from common by-products like unreacted precursors or hydrolysis products.

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence reaction design?

  • Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents such as DMF and DMSO, limited solubility in water, and poor solubility in non-polar solvents like hexane. This profile necessitates the use of DMF or DMSO for reactions requiring homogeneous conditions, as seen in amidation or esterification protocols . For aqueous workups, phase separation can be achieved by adding ethanol or isopropanol to improve yield recovery.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize by-products?

  • Methodological Answer: Key optimization strategies include:

  • Stepwise Protection of Functional Groups: Temporarily protect the amino group (e.g., using tert-butoxycarbonyl, Boc) to prevent side reactions during esterification or etherification steps .
  • Controlled Reaction Conditions: Maintain temperatures below 50°C during hydrochloride salt formation to avoid decomposition, as higher temperatures may lead to cleavage of the hydroxyethoxy moiety .
  • By-Product Mitigation: Use scavengers like molecular sieves to absorb excess HCl during salt formation, reducing the risk of over-acidification and unwanted hydrolysis .

Q. What advanced spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly when NMR data conflicts with theoretical predictions?

  • Methodological Answer:

  • 1H/13C NMR with Deuterated Solvents: Assign peaks using DMSO-d6 to resolve proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyethoxy protons at δ 3.5–4.0 ppm) . Discrepancies in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can clarify this.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error to validate the molecular formula.
  • IR Spectroscopy: Identify characteristic stretches (e.g., ester C=O at ~1720 cm⁻¹, NH₃⁺ at ~2500 cm⁻¹) to cross-validate functional groups .

Q. How can researchers address discrepancies in reported melting points or stability profiles of this compound across studies?

  • Methodological Answer: Discrepancies often arise from differences in crystallinity, hydrate formation, or residual solvents. To resolve:

  • Thermogravimetric Analysis (TGA): Measure weight loss upon heating to detect hydrates or solvates.
  • Differential Scanning Calorimetry (DSC): Compare onset melting points under inert atmospheres to exclude oxidative decomposition artifacts.
  • Recrystallization Studies: Use solvents like ethanol/water mixtures to obtain pure crystalline forms, as amorphous solids may exhibit lower apparent melting points .

Experimental Design Considerations

Q. What strategies are recommended for designing stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer:

  • pH-Dependent Stability: Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C. The compound is likely prone to hydrolysis in acidic conditions (ester cleavage) and base-mediated deamination .
  • Light Sensitivity Testing: Store samples under UV/visible light and assess photodegradation products using LC-MS.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the biological activity of this compound derivatives in cell-based assays?

  • Methodological Answer: Contradictions may stem from differences in cell lines, assay conditions, or impurity profiles. To address:

  • Standardize Assay Protocols: Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity.
  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs (e.g., modifying the hydroxyethoxy chain length) to isolate structural determinants of activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride
Reactant of Route 2
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Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.